molecular formula C16H23NO3 B14355709 N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide CAS No. 90257-49-1

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide

Katalognummer: B14355709
CAS-Nummer: 90257-49-1
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: BNAGLTPMBCXAQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide is an organic compound characterized by its unique structure, which includes a cyclobutanecarboxamide moiety attached to a diethoxy-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide typically involves the reaction of 3,4-diethoxy-5-methylphenylamine with cyclobutanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Methoxy-5-methylphenyl)cyclobutanecarboxamide
  • N-(5-Chloro-2-methylphenyl)cyclobutanecarboxamide
  • N-(2,6-Dimethylphenyl)cyclobutanecarboxamide

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)cyclobutanecarboxamide is unique due to the presence of the diethoxy-methylphenyl group, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

90257-49-1

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

N-(3,4-diethoxy-5-methylphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C16H23NO3/c1-4-19-14-10-13(9-11(3)15(14)20-5-2)17-16(18)12-7-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,17,18)

InChI-Schlüssel

BNAGLTPMBCXAQD-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C(=CC(=C1)NC(=O)C2CCC2)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.